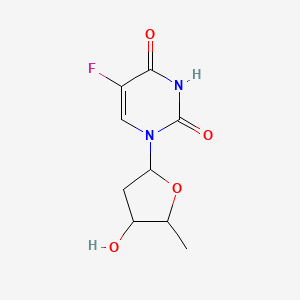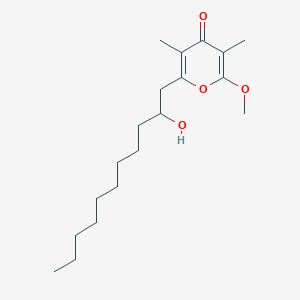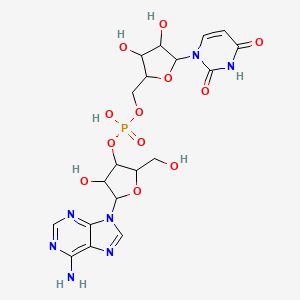
Adenylyl-(3'-5')-uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenylyl-(3’-5’)-uridine is a compound that plays a significant role in various biochemical processes. It is a derivative of adenosine and uridine, which are nucleosides involved in the formation of nucleic acids. This compound is particularly important in the study of cellular signaling pathways and has applications in both research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of adenylyl-(3’-5’)-uridine typically involves the coupling of adenosine and uridine through a phosphodiester bond. This process can be achieved using chemical synthesis methods that involve the activation of the 3’-hydroxyl group of adenosine and the 5’-hydroxyl group of uridine. Common reagents used in this synthesis include phosphoramidites and coupling agents such as tetrazole.
Industrial Production Methods
In an industrial setting, the production of adenylyl-(3’-5’)-uridine can be scaled up using automated synthesizers that allow for the precise control of reaction conditions. These methods often involve the use of solid-phase synthesis techniques, where the nucleosides are attached to a solid support and sequentially coupled to form the desired product.
化学反应分析
Types of Reactions
Adenylyl-(3’-5’)-uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
科学研究应用
Adenylyl-(3’-5’)-uridine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleic acid chemistry and the mechanisms of enzymatic reactions.
Biology: The compound is important in the study of cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).
Medicine: Research on adenylyl-(3’-5’)-uridine contributes to the development of therapeutic agents targeting specific signaling pathways.
Industry: The compound is used in the production of nucleic acid-based products and as a reagent in various biochemical assays.
作用机制
Adenylyl-(3’-5’)-uridine exerts its effects by participating in cellular signaling pathways. It acts as a substrate for enzymes such as adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This process is crucial for the regulation of various physiological processes, including metabolism, gene expression, and cell growth.
相似化合物的比较
Similar Compounds
Adenosine: A nucleoside involved in energy transfer and signaling.
Uridine: A nucleoside that plays a role in the synthesis of RNA.
Cyclic Adenosine Monophosphate (cAMP): A second messenger involved in many signaling pathways.
Uniqueness
Adenylyl-(3’-5’)-uridine is unique in its ability to bridge the properties of adenosine and uridine, making it a valuable tool in the study of nucleic acid chemistry and cellular signaling. Its dual nature allows it to participate in a wide range of biochemical processes, providing insights into the mechanisms of action of various enzymes and signaling molecules.
属性
CAS 编号 |
3051-84-1 |
|---|---|
分子式 |
C19H24N7O12P |
分子量 |
573.4 g/mol |
IUPAC 名称 |
[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)18-13(31)14(7(3-27)36-18)38-39(33,34)35-4-8-11(29)12(30)17(37-8)25-2-1-9(28)24-19(25)32/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32) |
InChI 键 |
RNNPIPQLZRGXIG-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione](/img/structure/B14175365.png)
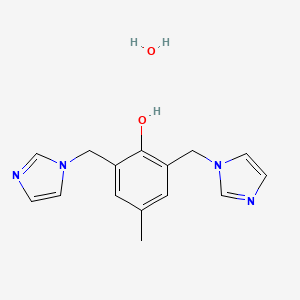
![Cyclohexaneacetic acid, 4-[[[2-[[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl][5-[2-(methylsulfonyl)ethoxy]-2-pyrimidinyl]amino]methyl]-4-(trifluoromethyl)phenyl]ethylamino]methyl]-, trans-](/img/structure/B14175368.png)
![6-Chloro-2-{4-[3-(piperidin-1-yl)propoxy]phenyl}-1H-benzimidazole](/img/structure/B14175374.png)
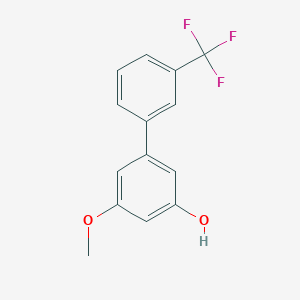
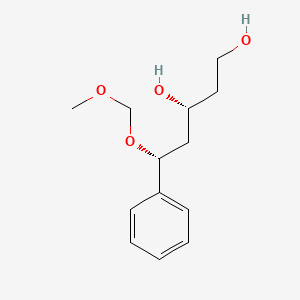
![N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide](/img/structure/B14175385.png)


![3-Butyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B14175414.png)
